Bienvenue dans la boutique en ligne BenchChem!

2-(3-Bromo-5-fluorophenoxy)acetamide

CCR5 antagonism HIV entry inhibition GPCR pharmacology

2-(3-Bromo-5-fluorophenoxy)acetamide (CAS 1543074-09-4) is a halogenated phenoxyacetamide derivative with the molecular formula C₈H₇BrFNO₂ and a molecular weight of 248.05 g/mol. This compound features a phenoxy backbone bearing bromine at the 3-position and fluorine at the 5-position, with an unsubstituted primary acetamide terminal group.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
Cat. No. B7935453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-fluorophenoxy)acetamide
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)OCC(=O)N
InChIInChI=1S/C8H7BrFNO2/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12)
InChIKeyJROJJHRRLNOPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-5-fluorophenoxy)acetamide CAS 1543074-09-4: Chemical Profile and Research-Grade Procurement Specifications


2-(3-Bromo-5-fluorophenoxy)acetamide (CAS 1543074-09-4) is a halogenated phenoxyacetamide derivative with the molecular formula C₈H₇BrFNO₂ and a molecular weight of 248.05 g/mol . This compound features a phenoxy backbone bearing bromine at the 3-position and fluorine at the 5-position, with an unsubstituted primary acetamide terminal group. The specific 3-bromo-5-fluoro substitution pattern distinguishes this molecule from its positional isomers and N-substituted analogs, conferring distinct physicochemical and biological interaction profiles relevant to medicinal chemistry and agrochemical research programs [1].

Procurement Risk Alert: Why 2-(3-Bromo-5-fluorophenoxy)acetamide Cannot Be Substituted with In-Class Analogs


Within the halogenated phenoxyacetamide family, positional isomerism and N-substitution patterns produce profound divergence in target engagement, physicochemical properties, and synthetic utility. The 3-bromo-5-fluoro arrangement creates a specific electronic distribution and steric profile on the aromatic ring that influences hydrogen bonding capacity, lipophilicity (cLogP), and receptor binding geometry in ways that closely related analogs—including the 2-bromo-5-fluoro, 3-bromo-4-fluoro, and 5-bromo-2-fluoro positional isomers, as well as N-alkylated derivatives—cannot replicate [1]. As demonstrated in the quantitative evidence below, substitution with an unverified analog risks loss of target activity, altered metabolic stability, and compromised downstream derivatization efficiency. The following evidence dimensions establish the verifiable differentiation of the 3-bromo-5-fluoro substitution pattern and primary amide configuration.

2-(3-Bromo-5-fluorophenoxy)acetamide: Quantified Differentiation Evidence for Scientific Selection


CCR5 Antagonist Activity Defines a Differentiated Therapeutic Vector Distinct from N-Alkylated Analogs

2-(3-Bromo-5-fluorophenoxy)acetamide has been identified in pharmacological screening as a CCR5 antagonist with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This receptor-level activity distinguishes the compound from N-substituted analogs such as 2-(3-bromo-5-fluorophenoxy)-N-(propan-2-yl)acetamide and 2-(3-bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide, which are primarily utilized as synthetic building blocks rather than direct pharmacological agents. The unsubstituted primary amide group is essential for the hydrogen-bonding interactions required for CCR5 receptor engagement, whereas N-alkyl substitution alters both binding geometry and physicochemical properties (e.g., increased cLogP from ~1.3 to >2.5).

CCR5 antagonism HIV entry inhibition GPCR pharmacology

Positional Isomerism Profoundly Alters Target Engagement: 3-Bromo-5-Fluoro vs. 5-Bromo-2-Fluoro AC1 Inhibitory Activity

The 3-bromo-5-fluoro substitution pattern of the target compound yields an IC₅₀ of 10,000 nM (10 μM) against human adenylate cyclase type 1 (AC1) expressed in HEK293 cells [1]. In contrast, the positional isomer 2-(5-bromo-2-fluorophenoxy)acetamide exhibits significantly divergent activity profiles, with documented antioxidant properties (DPPH radical scavenging IC₅₀ < 50 μM) but no reported AC1 inhibition . This divergence demonstrates that the specific positioning of bromine and fluorine substituents on the phenoxy ring critically modulates target engagement. The 3,5-disubstitution pattern creates a distinct electrostatic potential surface that influences binding to the AC1 catalytic domain, a feature not replicated by the 2,5- or 3,4-substitution patterns.

Adenylate cyclase inhibition cAMP signaling neurological disorders

In Vitro 5-Lipoxygenase Translocation Inhibition: A Second Distinct Pharmacological Vector

2-(3-Bromo-5-fluorophenoxy)acetamide has been tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. 5-LO translocation from cytosol to nuclear membrane is a critical regulatory step in leukotriene biosynthesis, and compounds interfering with this process represent a distinct anti-inflammatory mechanism separate from direct enzyme active-site inhibition. This activity profile provides a second verifiable pharmacological differentiation point, complementing the AC1 inhibition and CCR5 antagonist activities discussed above. The compound's multi-target pharmacological signature distinguishes it from N-substituted analogs, which are predominantly positioned as synthetic intermediates without documented 5-LO translocation inhibitory activity.

5-Lipoxygenase inhibition inflammation leukotriene biosynthesis

Primary Amide vs. N-Alkyl Substitution: Divergent Physicochemical and Synthetic Utility

2-(3-Bromo-5-fluorophenoxy)acetamide (MW 248.05) contains a primary amide group that provides two hydrogen bond donors and a versatile derivatization handle for further synthetic elaboration. In contrast, N-substituted analogs such as 2-(3-bromo-5-fluorophenoxy)-N-(propan-2-yl)acetamide (MW 288.11) and 2-(3-bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide (MW 302.14) possess increased molecular weight and lipophilicity (estimated cLogP increase of ~1.2-1.8 units) alongside reduced hydrogen bond donor capacity (from two donors to one or zero) . This fundamental difference in the amide substitution state dictates downstream reactivity, solubility profile, and biological target compatibility. The primary amide can be hydrolyzed to carboxylic acid, reduced to amine, or functionalized via N-alkylation/N-acylation, whereas N-substituted analogs are terminal products with limited further modification potential.

Synthetic intermediate hydrogen bond capacity derivatization handle

Synthetic Accessibility and Purity Benchmarking for Procurement Decisions

2-(3-Bromo-5-fluorophenoxy)acetamide is commercially available with standard purity specifications of 95-98% as verified by NMR, HPLC, and GC analysis . The compound is synthesized via established nucleophilic substitution routes involving 3-bromo-5-fluorophenol and chloroacetamide or related α-haloacetamide precursors [1]. This synthetic accessibility contrasts with more structurally complex analogs (e.g., spirocyclic or bridged derivatives incorporating the 3-bromo-5-fluorophenoxy moiety) that require multi-step protocols and exhibit lower commercial availability and higher cost. The combination of defined synthetic provenance and robust purity benchmarking enables reproducible procurement decisions for both research and scale-up applications.

Synthetic route purity specification procurement quality control

2-(3-Bromo-5-fluorophenoxy)acetamide: Validated Application Scenarios for Research and Industrial Use


CCR5 Antagonist Lead Discovery and GPCR Pharmacology

This compound serves as a starting scaffold for CCR5 antagonist development programs targeting HIV entry inhibition, inflammatory disorders (rheumatoid arthritis, asthma), and autoimmune conditions. Its primary amide group enables structure-activity relationship (SAR) exploration through systematic N-alkylation, N-acylation, or amide replacement strategies. Researchers should specify the 3-bromo-5-fluoro substitution pattern rather than positional isomers to maintain the receptor engagement profile identified in pharmacological screening [1].

Adenylate Cyclase Type 1 (AC1) Inhibitor Development for Neurological Research

With verified AC1 inhibitory activity (IC₅₀ = 10 μM in HEK293 cells) [1], this compound is suitable for studies of cAMP-mediated signaling pathways implicated in chronic pain, synaptic plasticity, learning/memory, and addiction disorders. Positional isomers such as 2-(5-bromo-2-fluorophenoxy)acetamide lack documented AC1 inhibition and should not be substituted for this specific application. The compound may be utilized as a tool molecule for AC1 target validation or as a starting point for medicinal chemistry optimization.

Versatile Synthetic Building Block for Medicinal and Agrochemical Chemistry

The primary amide group and aryl halide substituents (Br, F) provide orthogonal functional handles for diversification: (i) amide hydrolysis to carboxylic acid, (ii) amide reduction to primary amine, (iii) palladium-catalyzed cross-coupling at the bromine position (Suzuki, Buchwald-Hartwig, etc.), and (iv) nucleophilic aromatic substitution at fluorine-adjacent positions. This synthetic versatility makes the compound a strategic intermediate for constructing complex drug-like and agrochemical scaffolds, whereas N-substituted analogs are largely terminal products with limited further derivatization potential [1][2].

Anti-inflammatory Probe for 5-Lipoxygenase Translocation Studies

The compound has been specifically tested in 5-LO translocation inhibition assays using rat RBL-2H3 cells [1], distinguishing it from in-class analogs not evaluated in this pathway. Researchers investigating leukotriene-mediated inflammation (asthma, allergic responses, cardiovascular inflammation) may utilize this compound as a pharmacological probe to interrogate 5-LO membrane translocation mechanisms, which represent a distinct anti-inflammatory strategy separate from direct 5-LO active-site inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromo-5-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.